2,2'-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
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Overview
Description
2,2’-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane] is a boron-containing compound with the molecular formula C16H32B2O4. It is known for its unique structure, which includes two boronate ester groups. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through borylation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane] typically involves the reaction of pinacol with boron-containing reagents. One common method is the treatment of tetrakis(dimethylamino)diboron with pinacol under acidic conditions . The reaction is usually carried out at room temperature and requires careful control of the pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane] undergoes several types of chemical reactions, including:
Borylation: This compound is commonly used in borylation reactions, where it acts as a boron source to form carbon-boron bonds.
Hydroboration: It can also participate in hydroboration reactions with alkynes and alkenes, leading to the formation of organoboron compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation reactions to facilitate the formation of carbon-boron bonds.
Transition Metal Catalysts: Employed in hydroboration reactions to add boron across double or triple bonds.
Major Products
The major products formed from these reactions are typically organoboron compounds, which can be further transformed into various functionalized organic molecules through subsequent reactions.
Scientific Research Applications
2,2’-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2’-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane] exerts its effects involves the formation of carbon-boron bonds through borylation and hydroboration reactions. The boronate ester groups in the compound facilitate these reactions by providing a source of boron that can be transferred to other molecules. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]: Another boron-containing compound with a similar structure but different substituents.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A related compound used in similar borylation reactions.
Bis(pinacolato)boryl methane: Another boronate ester with a different central structure.
Uniqueness
2,2’-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane] is unique due to its specific structure, which includes two boronate ester groups connected by a 2-methylpropylidene linker. This structure provides distinct reactivity and selectivity in borylation and hydroboration reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C16H32B2O4 |
---|---|
Molecular Weight |
310.0 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H32B2O4/c1-11(2)12(17-19-13(3,4)14(5,6)20-17)18-21-15(7,8)16(9,10)22-18/h11-12H,1-10H3 |
InChI Key |
VUOLAOBCHNXPOK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)C(C)C |
Origin of Product |
United States |
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